Product packaging for Glutamic acid, monosodium salt(Cat. No.:CAS No. 32221-81-1)

Glutamic acid, monosodium salt

Cat. No.: B1591375
CAS No.: 32221-81-1
M. Wt: 169.11 g/mol
InChI Key: LPUQAYUQRXPFSQ-UHFFFAOYSA-M
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Description

dl-Monosodium glutamate is the racemic sodium salt of glutamic acid, a key compound for investigating glutamate-mediated biological processes. This compound enables precise study of the umami taste sensation, recognized as the fifth basic taste alongside sweet, sour, salty, and bitter . Researchers utilize dl-monosodium glutamate to explore the structure-function relationships of glutamate receptors, including both ionotropic (NMDA, AMPA, kainate) and metabotropic receptor families . Its racemic nature allows for comparative studies examining the differential biological activities and receptor binding affinities of D- and L-glutamate enantiomers. In neuroscience research, this compound is applied to model excitatory neurotransmission and study excitotoxicity mechanisms relevant to neurological conditions . Metabolic research employs dl-monosodium glutamate to investigate energy metabolism pathways, particularly glutamate's role as a central component in amino acid metabolism and its oxidation within intestinal enterocytes . Studies also utilize this compound to examine the flavor-enhancing properties of glutamate via its action on T1R1/T1R3 heterodimer receptors, which underlies its ability to enhance palatability and potentially influence feeding behaviors . The compound is produced through controlled fermentation processes using Corynebacterium species, similar to commercial L-glutamate production . dl-Monosodium glutamate serves as a critical tool for methodological development in sensory evaluation studies and taste perception research, particularly in cross-cultural studies of umami recognition . Researchers should note that while regulatory agencies including the FDA classify monosodium glutamate as generally recognized as safe (GRAS) for food use , this research-grade product contains no additives or stabilizers and is intended solely for laboratory investigation under controlled conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8NNaO4 B1591375 Glutamic acid, monosodium salt CAS No. 32221-81-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32221-81-1

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

IUPAC Name

sodium 2-amino-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1

InChI Key

LPUQAYUQRXPFSQ-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O.[Na]

physical_description

White powder;  [Sigma-Aldrich MSDS]

sequence

E

Origin of Product

United States

Synthetic Pathways and Production Methodologies of Monosodium Glutamate

Historical Synthesis Methods for Glutamic Acid and Monosodium Glutamate (B1630785)

The initial commercial production of monosodium glutamate was reliant on extraction from natural protein sources, which was later supplemented and temporarily replaced by chemical synthesis before the advent of industrial-scale fermentation.

Acid Hydrolysis of Proteinaceous Sources (e.g., Wheat Gluten)

The first method for industrial-scale production of glutamic acid, starting in 1909, involved the acid hydrolysis of vegetable proteins. researchgate.netresearchgate.net This process was based on the discovery by German chemist Karl Heinrich Ritthausen in 1866, who isolated glutamic acid by treating wheat gluten with sulfuric acid. spcmc.ac.inwikipedia.org Professor Kikunae Ikeda later identified L-glutamate as the source of the "umami" taste from kelp, leading to the commercialization of MSG. google.comtandfonline.com

The process typically utilized hydrochloric acid to break the peptide bonds within proteins, releasing the constituent amino acids. researchgate.netwikipedia.org Wheat gluten was a preferred raw material due to its high glutamic acid and glutamine content, which can be over 30 grams per 100 grams of protein. researchgate.netnih.gov The process involved heating the protein source with a strong acid, followed by a series of steps to isolate the glutamic acid. researchgate.netplos.org After hydrolysis, the resulting mixture would be filtered to remove humin (a dark-colored byproduct), and the pH would be adjusted to crystallize and separate other amino acids. plos.org Finally, the pH would be adjusted to the isoelectric point of glutamic acid (around 3.2) to precipitate it from the solution. The isolated L-glutamic acid was then neutralized with sodium hydroxide (B78521) to form monosodium glutamate, which was subsequently purified and crystallized. irispublishers.com

This extraction method was in use from 1909 until 1962. researchgate.netresearchgate.net While effective, it was a slow and costly process, which limited the scale of production. researchgate.netresearchgate.net

Direct Chemical Synthesis Routes (e.g., Acrylonitrile-Based Pathways)

As the demand for MSG grew, chemical synthesis methods were developed and utilized from 1962 to 1973. researchgate.netresearchgate.net The most prominent of these was a process starting from acrylonitrile (B1666552), a readily available and inexpensive chemical from the burgeoning polyacrylic fiber industry in Japan in the mid-1950s. researchgate.netnih.govirispublishers.com

The synthesis involved the hydroformylation (oxo reaction) of acrylonitrile to produce β-cyanopropionaldehyde. irispublishers.comwikipedia.org This intermediate was then subjected to the Strecker amino acid synthesis. wikipedia.org In the Strecker synthesis, the aldehyde reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile. nih.govnih.gov Subsequent hydrolysis of the α-aminonitrile yields glutamic acid. irispublishers.comnih.gov A key challenge of this chemical synthesis is that it produces a racemic mixture of D- and L-glutamic acid. spcmc.ac.inirispublishers.com

Contemporary Fermentation Methodologies for L-Glutamate Production

The current and most efficient method for producing monosodium glutamate is through bacterial fermentation, a technology that was pioneered in Japan in the mid-1950s. researchgate.netresearchgate.net This biotechnological approach offers significant advantages in terms of cost, efficiency, and environmental impact over the older chemical methods. researchgate.net

Microorganism-Mediated Conversion of Carbon Sources (e.g., Corynebacterium glutamicum)

The breakthrough in MSG fermentation came with the discovery of Corynebacterium glutamicum (initially named Micrococcus glutamicus) in 1956 by Shukuo Kinoshita and his colleagues. spcmc.ac.intandfonline.comscholaris.ca This gram-positive soil bacterium has the natural ability to excrete large quantities of L-glutamic acid into the culture medium. nih.govnih.gov

Industrial fermentation processes utilize strains of Corynebacterium species, which are cultured in large fermenters. researchgate.netnih.gov These microorganisms are fed a carbon source, such as glucose from starch, sugar beets, sugarcane, or molasses, along with a nitrogen source like ammonia or urea (B33335). researchgate.netnih.govvedantu.com The bacteria metabolize these substrates and, under specific conditions, overproduce and secrete L-glutamic acid. nih.govnih.gov The L-glutamic acid is then separated from the fermentation broth through filtration, concentration, acidification, and crystallization, followed by neutralization with sodium hydroxide to produce MSG. researchgate.netnih.gov

Optimization Parameters in Bioprocess Design (e.g., Ammonium (B1175870), pH, Oxygen Concentration)

The efficiency of L-glutamate production via fermentation is highly dependent on the precise control of several bioprocess parameters.

ParameterOptimal Range/ConditionImpact on L-Glutamate Production
Ammonium Controlled additionServes as the nitrogen source for glutamic acid synthesis. High concentrations can inhibit microbial growth. tandfonline.comnih.gov
pH 7.0–8.0Maintained by the addition of ammonia, which also provides nitrogen. Proper pH is crucial for enzyme activity and cell viability. nih.govut.ac.ir
Dissolved Oxygen (DO) Low levels, often controlled between 15-40%Lower DO levels can trigger a metabolic shift in C. glutamicum, leading to increased glutamate excretion. However, excessively low levels can lead to the production of byproducts like lactate. nih.govnih.gov
Temperature Around 30-37°COptimal temperature for the growth of C. glutamicum and enzymatic reactions involved in glutamate synthesis. plos.orgnih.gov
Biotin LimitationBiotin limitation is a key trigger for glutamate overproduction as it affects cell membrane permeability. nih.govbepls.com

Controlling these parameters is critical for maximizing the yield and productivity of the fermentation process. For instance, maintaining a low dissolved oxygen concentration is a well-known strategy to induce glutamate excretion. nih.gov However, if the oxygen level is too low, it can lead to the accumulation of undesirable byproducts such as lactate. nih.gov Therefore, advanced control strategies, such as respiratory quotient (RQ) adaptive control, have been developed to balance the metabolic fluxes for optimal production. nih.gov

Stereochemical Considerations in Monosodium Glutamate Synthesis

The taste-enhancing property of monosodium glutamate is exclusive to its L-stereoisomer. irispublishers.comwikipedia.orgchemeurope.com The D-enantiomer does not possess the characteristic umami flavor. agr.hrfoodstandards.govt.nz This stereospecificity is a critical consideration in the production of MSG.

Chemical synthesis routes, such as those based on acrylonitrile, inherently produce a racemic mixture, meaning they yield equal amounts of L- and D-glutamic acid. irispublishers.com This necessitates an additional, often costly, resolution step to separate the desired L-enantiomer from the inactive D-enantiomer. researchgate.netgoogle.com One method for this separation is preferential crystallization, where a supersaturated solution of the racemic mixture is seeded with crystals of the desired enantiomer, inducing its crystallization. researchgate.netgoogle.comtandfonline.com Other techniques involve forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties. spcmc.ac.in

Production MethodStereochemical OutcomeImplication
Chemical Synthesis Racemic mixture (dl-glutamic acid)Requires a resolution step to isolate the L-enantiomer. irispublishers.com
Fermentation Primarily L-glutamic acidNo resolution step is needed, making the process more efficient. nih.gov

Significance of L-Glutamate Enantiomer in Biological and Chemical Contexts

The L-enantiomer of glutamic acid, L-glutamate, is one of the most abundant amino acids in nature and holds profound significance in both biological and chemical realms. nih.gov Unlike its D-isomer, which has limited biological roles, L-glutamate is a fundamental component of living organisms, participating in a vast array of metabolic and signaling pathways. researchgate.netacs.org

In a biological context, L-glutamate is integral to cellular metabolism. wikipedia.org As a key product of protein breakdown, it serves as a metabolic fuel and a precursor for the synthesis of other non-essential amino acids through transamination reactions. wikipedia.orgbioline.org.br In this process, the amino group of an amino acid is transferred to the α-ketoacid, α-ketoglutarate, to form glutamate. wikipedia.org Furthermore, L-glutamate is crucial for nitrogen balance, as it undergoes oxidative deamination to release ammonia, which is then converted to urea for excretion. wikipedia.orgbioline.org.br

One of the most critical roles of L-glutamate is as the primary excitatory neurotransmitter in the vertebrate central nervous system. nih.govwikipedia.org Stored in synaptic vesicles, it is released upon nerve impulses and activates postsynaptic receptors, playing a vital part in synaptic plasticity, which is fundamental for cognitive functions like learning and memory. wikipedia.orgbioline.org.br It also serves as a precursor for the synthesis of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgbioline.org.br

From a chemical and industrial perspective, the significance of L-glutamate is most famously highlighted by its sodium salt, monosodium glutamate (MSG). Unbound L-glutamate is responsible for umami, the fifth basic taste. nih.govwikipedia.org This property has made MSG a widely used food additive and flavor enhancer. wikipedia.org Industrially, the production of pure L-glutamic acid is paramount. It can exist in two polymorphic forms, α and β. nih.gov The α-form is generally preferred for industrial applications due to its prismatic shape, which is easier to filter and handle. nih.govrsc.org The stereospecificity of enzymes means that only L-amino acids typically hold nutritional value for animals, with L-glutamate serving as a key example. researchgate.net

Optical Resolution Techniques for dl-Glutamic Acid

The industrial production of monosodium glutamate relies on obtaining the pure L-enantiomer of glutamic acid. Chemical synthesis of glutamic acid typically results in a racemic mixture (a 50:50 mixture of L- and D-enantiomers), known as dl-glutamic acid. The separation of these enantiomers, a process called optical resolution, is a critical step. Several techniques have been developed for the resolution of dl-glutamic acid.

Preferential Crystallization

Preferential crystallization is a widely applied method for resolving racemates that crystallize as conglomerates (a mechanical mixture of separate D- and L-enantiomer crystals). tandfonline.comoup.com The process involves seeding a supersaturated solution of the racemic mixture with crystals of the desired enantiomer. tandfonline.com For instance, adding L-glutamic acid seed crystals to a supersaturated dl-glutamic acid solution induces the crystallization of more L-glutamic acid. jst.go.jp These crystals are then separated by filtration before the spontaneous crystallization of the counter-enantiomer (D-form) can occur. tandfonline.com

A significant limitation of this method is that the maximum yield for a single crystallization step is theoretically 50%, as only the desired enantiomer present in the racemic mixture crystallizes out. tandfonline.com To achieve higher yields and continuous operation, the remaining D-enantiomer in the solution must be racemized (converted back into a dl-mixture) before the next crystallization cycle. Studies have investigated the solubilities and crystallization velocities to optimize this process for industrial application. jst.go.jp

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic mixture (dl-glutamic acid) with an enantiomerically pure chiral resolving agent. rsc.orglibretexts.org This reaction forms a pair of diastereomeric salts (e.g., L-glutamate-L-base and D-glutamate-L-base). Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.orglibretexts.org

For acidic amino acids like glutamic acid, chiral bases such as L-tyrosinamide or L-leucinamide can be used as resolving agents. tandfonline.com One study reported obtaining sodium L-glutamate in 80% yield using L-leucinamide. tandfonline.com After separation, the desired enantiomer is recovered from the diastereomeric salt, and the resolving agent can often be recycled. libretexts.orgacs.org The choice of resolving agent and solvent is crucial for efficient separation. unchainedlabs.comroutledge.com

Enzymatic Resolution

Enzymatic resolution leverages the high stereospecificity of enzymes, which typically catalyze reactions with only one enantiomer of a racemic substrate. For dl-glutamic acid, various enzymatic strategies exist.

One approach involves using L-amino acid oxidase (L-AAO), which selectively deaminates the L-enantiomer, leaving the D-enantiomer untouched. acs.orgnih.gov The resulting α-ketoacid can be separated, and the D-amino acid is recovered. nih.gov

Another common method involves the use of acylase enzymes. The racemic mixture is first chemically acylated to produce N-acetyl-dl-glutamic acid. An acylase, such as one from a porcine kidney, then selectively hydrolyzes the N-acetyl-L-glutamic acid to L-glutamic acid and acetate, leaving the N-acetyl-D-glutamic acid unreacted. google.com The free L-glutamic acid can then be separated based on differences in solubility.

A more advanced technique combines enzymatic racemization with preferential crystallization to overcome the 50% yield limit of the latter. In this process, a racemase enzyme (e.g., glutamate racemase) is added to the crystallization vessel. tandfonline.com As the L-enantiomer crystallizes out of the solution, the racemase continuously converts the remaining D-enantiomer in the solution back into a racemic dl-mixture. This dynamic resolution process allows for a theoretical yield of up to 100%. One study demonstrated that combining preferential crystallization with glutamate racemase immobilized on chitosan (B1678972) beads improved the yield of L-monoammonium glutamate to 97.7% with an optical purity of 97.4% ee. tandfonline.com

Interactive Data Tables

Table 1: Comparison of Optical Resolution Techniques for dl-Glutamic Acid

TechniquePrincipleKey AdvantagesKey Limitations
Preferential Crystallization Seeding a supersaturated racemic solution to crystallize one enantiomer. tandfonline.comSimple, cost-effective for conglomerates.Maximum yield of 50% per cycle without racemization; only applicable to conglomerate-forming systems. tandfonline.com
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent. rsc.orgWidely applicable to compounds with acidic/basic groups; can be scaled up. rsc.orgRequires stoichiometric amounts of often expensive resolving agents; may require tedious recrystallizations. libretexts.org
Enzymatic Resolution Use of stereospecific enzymes to selectively react with one enantiomer. nih.govgoogle.comHigh selectivity and efficiency; mild reaction conditions.Enzymes can be expensive and sensitive to conditions; often requires substrate derivatization. sigmaaldrich.com
Combined Enzymatic Racemization & Preferential Crystallization In-situ racemization of the counter-enantiomer during crystallization. tandfonline.comOvercomes the 50% yield barrier, allowing for theoretical yields up to 100%. tandfonline.comRequires a suitable and stable racemase enzyme compatible with crystallization conditions. tandfonline.com

Table 2: Research Findings on the Resolution of dl-Glutamate

MethodResolving Agent / EnzymeYieldOptical Purity (ee)Source
Preferential Crystallization (without enzyme)L-monoammonium glutamate (seed)49.4%13.8% ee tandfonline.com
Combined Preferential Crystallization & Enzymatic RacemizationGlutamate racemase97.7%97.4% ee tandfonline.com
Diastereomeric Salt FormationL-leucinamide80% (sodium L-glutamate)Not specified tandfonline.com
Diastereomeric Salt FormationL-tyrosinamide65% (sodium L-glutamate)Not specified tandfonline.com
Enzymatic Resolution (Acylase)Pig kidney acylase on N-acetyl-dl-glutamic acidNot specifiedNot specified google.com

Advanced Analytical Methodologies for Monosodium Glutamate Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of monosodium glutamate (B1630785), with High-Performance Liquid Chromatography (HPLC) being the most prevalently used technique over Gas Chromatography (GC). akjournals.comakjournals.com Techniques such as Thin Layer Chromatography (TLC) and Paper Chromatography (PC) are also employed for MSG estimation. akjournals.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted method for the determination of monosodium glutamate in various food products. akjournals.comoup.com Its advantages include simplicity, rapidity, precision, and high sensitivity. moca.net.ua The versatility of HPLC is enhanced by the use of different detectors, allowing for tailored analytical approaches. moca.net.uaoup.com

Direct detection of glutamic acid can be challenging due to its lack of significant UV absorption. akjournals.com To overcome this, pre-column derivatization is a common strategy employed in HPLC analysis of MSG. oup.comactascientific.com This process involves chemically modifying the glutamate molecule to produce a derivative that is more easily detectable. actascientific.com

Several reagents are utilized for this purpose, each with distinct characteristics:

o-phthaldialdehyde (OPA): OPA is a widely used derivatizing agent that reacts with primary amino acids, like glutamate, to form fluorescent derivatives. oup.comcreative-proteomics.comjasco-global.com This reaction enhances the sensitivity of the analysis. oup.com The derivatization process with OPA is rapid, and the resulting derivatives are stable, allowing for reliable quantification. akjournals.comresearchgate.net It is often used in conjunction with a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to form stable isoindole derivatives. actascientific.com

1-Fluoro-2,4-dinitrobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with the primary amine group of glutamate. moca.net.uaresearchgate.net This derivatization increases the π electron system, leading to higher molar absorptivity and enhanced sensitivity for UV detection. moca.net.ua The excess DNFB reagent is easily removed, simplifying the sample preparation process. moca.net.ua

9-fluorenylmethyl chloroformate (FMOC): While OPA is effective for primary amino acids, it does not react with secondary amino acids. jasco-global.comjascoinc.com FMOC is employed to derivatize secondary amino acids, and in some methods, a combination of OPA and FMOC is used for the comprehensive analysis of all amino acids. jasco-global.comjascoinc.com

Dansyl Chloride: This reagent produces derivatives with strong fluorescence and UV absorption, making it suitable for sensitive analyses. creative-proteomics.com However, the derivatization reaction with dansyl chloride can be slow. creative-proteomics.com

Phenyl Isothiocyanate (PITC): PITC reacts quickly with both primary and secondary amino acids to form stable derivatives. creative-proteomics.com The sample preparation can be complex, and the reagent itself is toxic. creative-proteomics.com

The choice of derivatizing agent depends on the specific requirements of the analysis, including the desired sensitivity and the types of amino acids being targeted. actascientific.comcreative-proteomics.com

Interactive Data Table: Comparison of Common Pre-column Derivatization Reagents for MSG Analysis

Derivatizing ReagentAbbreviationTarget Amino AcidsDetection MethodKey AdvantagesKey Disadvantages
o-phthaldialdehydeOPAPrimaryFluorescence, UVRapid reaction, stable derivatives, high sensitivityDoes not react with secondary amino acids
1-Fluoro-2,4-dinitrobenzeneDNFBPrimaryUVEnhances UV sensitivity, excess reagent easily removed
9-fluorenylmethyl chloroformateFMOCSecondaryFluorescenceEnables analysis of secondary amino acidsUsed in combination with OPA for comprehensive analysis
Dansyl ChloridePrimaryFluorescence, UVStrong fluorescence and UV absorptionSlow reaction kinetics
Phenyl IsothiocyanatePITCPrimary & SecondaryUVReacts with both primary and secondary amino acidsComplex sample preparation, toxic reagent

Following separation on an HPLC column, the derivatized MSG is detected using various methods, with spectrophotometric and diode array detectors being common choices. moca.net.uaoup.com

A study by Soyseven et al. developed an HPLC method with UV/diode array detection for MSG analysis after derivatization with OPA. oup.com The chromatographic separation was achieved on a C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727). oup.com Detection was performed at 336 nm, and the method demonstrated good linearity and low limits of detection (0.015 µg/mL) and quantification (0.050 µg/mL). oup.com Another study utilized a simple HPLC-UV method with OPA derivatization, where the derivative showed absorption maxima at 228 nm and 243 nm. akjournals.com

Similarly, HPLC methods using DNFB derivatization have been developed with UV detection. moca.net.uaresearchgate.netscispace.com In one such method, the separation was performed on a C18 column with a methanol:water mobile phase, and detection was carried out at 254 nm. researchgate.netscispace.com The retention time for the derivatized MSG was found to be approximately 8.6 to 9.43 minutes in different studies. moca.net.uaresearchgate.netscispace.com

The use of a diode array detector (DAD) offers the advantage of acquiring spectral data across a range of wavelengths simultaneously, which can aid in peak identification and purity assessment. oup.comnih.gov

Interactive Data Table: HPLC Methods for MSG Determination

Derivatization ReagentColumn TypeMobile PhaseDetection WavelengthRetention Time (min)Reference
o-phthaldialdehyde (OPA)C1810 mm phosphate buffer (pH 5.90) and methanol (75:25, v/v)336 nm4.80 oup.com
1-Fluoro-2,4-dinitrobenzene (DNFB)C18Methanol:water (1:1)254 nm8.6 researchgate.netscispace.com
1-Fluoro-2,4-dinitrobenzene (DNFB)C18Methanol:water (1:1)Not Specified9.43 moca.net.ua

Gas Chromatography (GC) Approaches

While not as common as HPLC, Gas Chromatography (GC) offers an alternative for the determination of monosodium glutamate. akjournals.comakjournals.com A significant challenge with GC analysis is the low volatility of amino acids, which necessitates a derivatization step to make them suitable for gas-phase analysis. akjournals.comsigmaaldrich.com

Several derivatization strategies have been developed for the GC analysis of glutamic acid. One method involves the formation of a trimethylsilyl (B98337) ether derivative of glutamic acid, which can then be analyzed by gas-liquid chromatography (GLC). oup.com This approach has been shown to be comparable to other methods and can detect MSG levels as low as 0.05%. oup.com Another procedure describes the formation of a glutamic acid derivative using dimethylformamide(DMF)-dimethylacetal, which is then measured by a flame ionization detector. nih.govoup.com This method has demonstrated good recoveries ranging from 92.8% to 100%. nih.govoup.com

The use of GC coupled with mass spectrometry (GC-MS) provides a highly selective and sensitive method for the quantitation of glutamic acid. nih.gov A rapid GC-MS/MS method has been developed for the analysis of L-glutamic acid, utilizing online hot GC inlet gas-phase sample derivatization. nih.gov This technique demonstrated excellent linearity over a concentration range of 0.5 to 100 μg/mL. nih.gov

Thin Layer Chromatography (TLC) and Paper Chromatography

Thin Layer Chromatography (TLC) and Paper Chromatography (PC) are simpler chromatographic techniques that can be used for the qualitative and semi-quantitative analysis of monosodium glutamate. moca.net.uaakjournals.com These methods are often valued for their speed and cost-effectiveness. moca.net.ua

In TLC analysis of MSG, a sample extract is spotted onto a stationary phase, typically a silica (B1680970) gel plate. nih.govvibgyorpublishers.org The plate is then developed in a mobile phase, which causes the components of the sample to separate based on their differential partitioning between the stationary and mobile phases. vibgyorpublishers.org A common mobile phase for MSG analysis consists of a mixture of methanol, chloroform, and formic acid. nih.govvibgyorpublishers.org

After development, the separated compounds are visualized. Since MSG is not colored, a visualizing agent is required. emu.edu.tr Ninhydrin is a specific reagent used for detecting amino acids, including MSG, which produces a colored spot upon reaction. nih.govvibgyorpublishers.orgemu.edu.tr The quantification can be done densitometrically by scanning the developed spots. nih.gov The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. nih.gov For MSG, an Rf value of 0.64 has been reported using a methanol–chloroform–formic acid mobile phase. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution and sensitivity. eurolab.netnih.govaurigaresearch.com HPTLC methods have been successfully developed for the estimation of MSG in food products. nih.gov

Spectroscopic and Spectrofluorometric Characterization

Spectroscopic methods, particularly those based on fluorescence, offer highly sensitive means for the determination of monosodium glutamate. nih.govnih.gov Since MSG itself is not fluorescent, these methods typically rely on derivatization or the use of fluorescent probes. nih.govunich.it

One spectrofluorometric method involves the reaction of MSG with iron (III) salicylate (B1505791). nih.govresearchgate.net In this ligand exchange mechanism, the addition of MSG "turns on" the fluorescence of the iron (III) salicylate complex, with an emission wavelength at 411 nm. nih.govresearchgate.net This method has been shown to be linear over a concentration range of 25-250 µM with a low limit of detection of 1.73 µM. nih.govresearchgate.net

Another approach utilizes enzymatic recycling in combination with highly sensitive indicators like resazurin (B115843) and Amplex Red to estimate glutamate. akjournals.com This microplate-based fluorimetric method is reported to be extremely sensitive. akjournals.com

UV-Visible spectrophotometry has also been employed for MSG determination, often after forming a colored complex. akjournals.commoca.net.ua For instance, a complex of MSG with Cu2+, [Cu(C5H8NO4)2]2+, exhibits maximum absorbance at a specific wavelength, allowing for quantification. akjournals.com However, direct spectrophotometric detection of MSG is challenging due to its lack of a strong chromophore. unich.it

UV/Visible Spectrophotometry

UV/Visible spectrophotometry offers a straightforward and accessible method for the quantification of MSG. This technique often relies on a derivatization reaction to produce a colored compound, whose absorbance can be measured at a specific wavelength.

One common approach involves the use of ninhydrin, which reacts with the amino acid group of glutamate to form a colored product. ijcrt.orgsemanticscholar.org The absorbance of this resulting solution is then measured, typically around 571 nm, to determine the concentration of MSG. ijcrt.orgsemanticscholar.org Another method utilizes the reaction of MSG with 4-aminoantipyrine (B1666024) and phenol (B47542) to create a colored chromogen with an absorption maximum at 502 nm. akjournals.com This particular method has a reported detection limit of 2 mmol L−1 and has been applied to determine MSG concentrations in various food samples, with findings ranging from 0.93 to 4.9 g kg−1. akjournals.com

A different visible spectrophotometric method is based on the coordination of MSG with copper (II) ions, forming a complex that results in a color change from light blue to dark blue. akjournals.com The absorbance of this complex is measured at a wavelength of 621 nm. akjournals.com Optimal conditions for this method include a pH of 10 and a copper (II) concentration of 0.01 M, with the resulting complex being stable for 170 minutes. akjournals.com This method demonstrates a linear response for MSG concentrations between 0.0005 and 0.025 M, with a detection limit of 0.0003 M. akjournals.com

Furthermore, MSG can be analyzed using an L-glutamic acid assay kit, where the extracted glutamate is measured at 492 nm with a UV-Vis spectrophotometer. scitepress.org The concentration of glutamic acid is then converted to the corresponding MSG concentration. scitepress.org

Key Findings in UV/Visible Spectrophotometry for MSG Analysis:

MethodReagent/PrincipleWavelength (nm)Limit of DetectionReference
ColorimetricNinhydrin571Not Specified ijcrt.orgsemanticscholar.org
Colorimetric4-Aminoantipyrine and Phenol5022 mmol L−1 akjournals.com
ComplexationCopper (II) ions6210.0003 M akjournals.com
Enzymatic AssayL-glutamic acid assay kit492Not Specified scitepress.org

Spectrofluorometry (e.g., Ligand Exchange Mechanisms)

Spectrofluorometry provides a highly sensitive alternative for MSG determination, often employing "turn-on" fluorescence mechanisms. A notable example involves a ligand exchange reaction with iron (III) salicylate. nih.govrawdatalibrary.netresearchgate.net In this system, the addition of MSG displaces the salicylate ligand from the non-fluorescent iron (III) salicylate complex, leading to an increase in the fluorescence intensity at an emission wavelength of 411 nm. nih.govrawdatalibrary.netresearchgate.net This method is simple, rapid, and has been validated for determining MSG in a linearity range of 25-250 µM, with a calculated limit of detection of 1.73 µM. nih.govrawdatalibrary.netresearchgate.net

The direct spectroscopic determination of MSG can be challenging due to its non-aromatic nature and lack of a strong chromophore. unich.it To overcome this, spectrofluorometric methods often rely on derivatization or, as in the case of the iron (III) salicylate method, a ligand exchange that triggers a fluorescent response. nih.govrawdatalibrary.netresearchgate.netunich.it Another innovative approach utilizes a luminescent metal-organic framework (MOF) composite, Ca-BTC/MCC, as a "turn-on" sensor for the selective and sensitive detection of MSG. unich.it This method has demonstrated high recovery rates (100.0% to 101.5%) and is suitable for routine analysis in food products. unich.it

Research Highlights in Spectrofluorometric MSG Detection:

MethodPrincipleExcitation (nm)Emission (nm)Limit of DetectionReference
Ligand ExchangeIron (III) SalicylateNot Specified4111.73 µM nih.govrawdatalibrary.netresearchgate.net
"Turn-on" SensorCa-BTC/MCC MOF Composite325422Not Specified unich.it

Nuclear Magnetic Resonance (NMR) Spectrophotometry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), has emerged as a powerful and direct method for the assay of monosodium glutamate. nanalysis.comnanalysis.com This technique provides detailed information about the molecular structure and can be used for quantification without the need for extensive sample preparation or derivatization. nanalysis.commdpi.comsquarespace.com

Benchtop qNMR spectroscopy has been demonstrated as an alternative to traditional titration methods for quality control assays of MSG. nanalysis.com The inherent quantitative nature of NMR allows for the direct measurement of MSG content. nanalysis.com Studies have successfully utilized qNMR to quantify MSG in various food products like beef, chicken, and vegetable bouillon cubes. nanalysis.comsquarespace.com The analysis often involves a simple extraction followed by measurement on 60 MHz or 100 MHz NMR instruments. squarespace.com

Furthermore, 1H-NMR analysis has been employed to investigate the intermolecular interactions between MSG and taste modifiers at a molecular level, providing insights into the mechanisms of umami taste perception. mdpi.com Solid-state 17O NMR has also been used to characterize the structure of L-Monosodium glutamate, demonstrating the versatility of NMR techniques in studying this compound. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and robust method for the detection and quantification of MSG in a wide variety of foodstuffs. nih.govqascf.com This technique provides excellent specificity and very low limits of detection (LOD) and quantification (LOQ).

An LC-MS/MS method for quantifying MSG in foods such as chips, taste cubes, sauces, and soups has been developed with reported LOD and LOQ values of 1.0 µg/kg and 5.0 µg/kg, respectively. nih.gov This method demonstrated excellent linearity and reproducibility, with MSG contents in food samples ranging from 0.01 g/100 g to 15.39 g/100 g. nih.gov LC-MS/MS has also been used to confirm the results obtained by other techniques, such as Raman microscopy, for the detection of added MSG in dry soup mixes. qascf.com In one study, MSG contents in commercial dry soup samples were found to be between 0.17 and 0.34 g/100 g using LC-MS/MS. qascf.com

The analysis of MSG by LC-MS often involves a derivatization step to improve its chromatographic behavior and detection. vibgyorpublishers.org The combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry makes LC-MS/MS a powerful tool for the accurate analysis of MSG in complex food matrices. nih.govqascf.comvibgyorpublishers.org

Chemometric Approaches in Monosodium Glutamate Analysis

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. In the context of monosodium glutamate (MSG) analysis, chemometric techniques are frequently coupled with spectroscopic and chromatographic methods to enable rapid and accurate quantification, particularly in complex food matrices. mdpi.comresearchgate.netakjournals.com This approach is often faster and less laborious than traditional analytical methods. akjournals.com

The most common analytical platforms combined with chemometrics for MSG analysis are vibrational spectroscopy techniques, namely Near-Infrared (NIR) and Fourier Transform Infrared (FTIR) spectroscopy. pjaec.pkakjournals.com MSG, being a non-aromatic amino acid without strong chromophoric groups, can be challenging to detect directly with some spectroscopic methods. researchgate.net However, NIR and FTIR spectroscopy can capture the vibrational signatures of the molecule, and when this spectral data is processed with multivariate calibration models, it allows for the quantification of MSG even in the presence of other ingredients. akjournals.com

Several multivariate calibration models are employed for this purpose:

Partial Least Squares (PLS) Regression: This is one of the most widely used methods. akjournals.com PLS is effective at handling large amounts of spectral data that may be collinear (i.e., variables are correlated) and noisy. It constructs a linear model by projecting the predictor variables (spectral data) and the response variable (MSG concentration) to a new space of latent variables.

Principal Component Regression (PCR): Similar to PLS, PCR is another regression technique used to handle collinearity in spectral data. researchgate.netakjournals.com It first performs Principal Component Analysis (PCA) on the predictor variables to create a smaller set of uncorrelated principal components, which are then used as predictors in a regression model. akjournals.com

Support Vector Regression (SVR): This is a machine learning-based method that can model non-linear relationships between the spectral data and MSG concentration. researchgate.netakjournals.com

A key application of these chemometric approaches is the determination of MSG in food products like powdered seasonings. akjournals.com In a typical study, a set of calibration samples is prepared with known concentrations of MSG. akjournals.com The NIR or FTIR spectra of these samples are recorded, and then a chemometric model (e.g., PLS, PCR, or SVR) is built to correlate the spectral data with the MSG concentrations. akjournals.com

The performance of these calibration models is crucial and is evaluated using several statistical parameters. The models are validated to ensure their predictive ability. Common validation techniques include:

Leave-One-Out Cross-Validation (LOOCV): A method where one sample is left out of the calibration set, a model is built with the remaining samples, and the concentration of the left-out sample is predicted. pjaec.pkakjournals.com This process is repeated for all samples.

External Validation: The developed model is used to predict the MSG concentration in a new set of samples (the validation set) that were not used in the model-building process. pjaec.pkakjournals.com

The accuracy of the models is assessed by parameters such as the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP). An R² value close to 1 indicates a strong correlation between the predicted and actual values, while a low RMSEP value signifies a smaller error in the prediction. pjaec.pkakjournals.com

Research has demonstrated the successful application of NIR and FTIR spectroscopy coupled with PLS for quantifying MSG in balado seasoning. The results were comparable to those obtained using a reference method, Thin Layer Chromatography (TLC)-Densitometry, but the spectroscopic methods were significantly faster. pjaec.pkakjournals.com

The table below presents findings from a study that used chemometrics to analyze MSG in a seasoning mix, comparing different spectroscopic methods and calibration models.

Analytical MethodChemometric ModelValidationR² (Calibration)R² (Validation)RMSEPSource(s)
NIR SpectroscopyPLSExternal> 0.910.9990.093 pjaec.pkakjournals.com
FTIR SpectroscopyPLSExternal> 0.910.9970.284 pjaec.pkakjournals.com
NIR SpectroscopyPCRN/AReportedN/AN/A pjaec.pkakjournals.com
FTIR SpectroscopyPCRN/AReportedN/AN/A pjaec.pkakjournals.com
NIR SpectroscopySVRN/AReportedN/AN/A pjaec.pkakjournals.com
FTIR SpectroscopySVRN/AReportedN/AN/A pjaec.pkakjournals.com

Molecular and Cellular Mechanisms of Monosodium Glutamate Action in Research Models

Glutamate (B1630785) Receptor Systems and Monosodium Glutamate Interaction

Ionotropic Glutamate Receptors

NMDA Receptors (GluN Subunits: GluN1, GluN2A-D)
Ligand Binding and Ion Channel Properties

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. wikipedia.org These receptors are crucial for synaptic plasticity, which is fundamental for learning and memory. wikipedia.org iGluRs are tetrameric structures, meaning they are composed of four subunits. wikipedia.org Each subunit possesses a modular architecture with four distinct domains: an extracellular N-terminal domain (NTD), a ligand-binding domain (LBD) that binds glutamate, a transmembrane domain (TMD) which forms the ion channel, and an intracellular C-terminal domain (CTD). wikipedia.orgacs.org

The process of channel activation begins with the binding of an agonist, like glutamate, to the LBD of each subunit. acs.org This binding induces a conformational change, causing the closure of the inter-subdomain cleft within the LBD. acs.org This structural rearrangement pulls on the linkers connecting the LBD to the TMD, leading to the opening of the ion channel pore. acs.orgtcdb.org The duration of this channel opening is a critical determinant of synaptic strength. acs.org

NMDA receptors, a key subtype of iGluRs, require the binding of both glutamate to the GluN2 subunits and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunits for activation. acs.orgtcdb.org A unique property of NMDA receptors is their voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials. wikipedia.org Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, including a significant amount of calcium (Ca²⁺). wikipedia.org This property allows NMDA receptors to function as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization to become fully active. wikipedia.org The subsequent Ca²⁺ influx through NMDA receptors is a critical trigger for long-lasting changes in synaptic efficacy. wikipedia.org

In contrast, AMPA receptors are the primary mediators of fast, basal excitatory transmission, allowing sodium (Na⁺) influx to depolarize the postsynaptic membrane. wikipedia.org Kainate receptors also contribute to excitatory neurotransmission, with permeability primarily to monovalent cations and low permeability to Ca²⁺. tcdb.org

The desensitization of iGluRs, the process where the channel closes despite the continued presence of the agonist, is proposed to result from a rearrangement of the dimer interface between subunits, which uncouples the agonist-induced conformational change from the ion channel gate. tcdb.orgmpg.de

Intracellular Signaling Cascades Affected by Monosodium Glutamate in Model Systems

Dl-Monosodium glutamate has been shown to modulate several key intracellular signaling pathways in different experimental systems, from yeast to rodent models. These pathways are crucial for regulating cell growth, differentiation, inflammation, and survival.

In the unicellular eukaryotic model, fission yeast (Schizosaccharomyces pombe), dl-monosodium glutamate has been observed to influence the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade that regulates cell growth and proliferation in response to nutrient availability. Research suggests that MSG may disrupt cell homeostasis and impact cell division and apoptosis by affecting the Tuberous Sclerosis Complex (TSC), a key suppressor of the mTOR signaling pathway. frontiersin.orgresearchgate.net One study demonstrated that treatment with 8 mg/mL of monosodium glutamate led to an increase in the expression of the tsc1 gene, which is a component of the TSC complex. frontiersin.org The TSC complex, consisting of TSC1 and TSC2 proteins, acts as a brake on the mTOR pathway. researchgate.net Therefore, the upregulation of tsc1 expression by MSG suggests a potential mechanism for its effects on cell proliferation through the mTOR signaling cascade. frontiersin.org Furthermore, studies have utilized media containing monosodium glutamate for the cultivation of yeast to study various cellular processes, including those regulated by TORC1. biorxiv.orgelifesciences.org

Investigations using chick embryo models have revealed that exposure to dl-monosodium glutamate can significantly interfere with the Wingless-related integration site (Wnt) and Bone Morphogenetic Protein (BMP) signaling pathways. These pathways are fundamental for proper embryonic development, particularly for the migration and function of neural crest cells, which are critical for the formation of various tissues, including the heart. nih.govwu.ac.th

A study demonstrated that MSG exposure in chick embryos resulted in a notable downregulation of both Wnt and BMP signaling proteins. biorxiv.orgnih.gov This disruption of signaling was associated with a reduction in the population of cardiac neural crest cells. nih.gov The diminished signaling of these pathways is believed to contribute to developmental abnormalities. nih.govwu.ac.th

Table 1: Effect of dl-Monosodium Glutamate on Wnt and BMP Marker Intensity in Chick Embryo Model This table is interactive. You can sort and filter the data.

Signaling PathwayMarkerOutcome of MSG ExposureSignificanceReference
WntWnt ProteinSignificant Reduction in Intensityp < 0.001 biorxiv.org
BMPBMP ProteinSignificant Reduction in Intensityp < 0.001 biorxiv.org

In rodent models, dl-monosodium glutamate has been shown to induce neurotoxic effects in neural tissues, such as the hippocampus, by modulating the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways. nih.govplos.org These pathways are critically involved in inflammatory responses and apoptosis.

Research on male Wistar albino rats demonstrated that oral administration of MSG led to an upregulation of both NF-κB and p38 MAPK protein levels in the hippocampus. nih.govplos.orgnih.gov The activation of the p38 MAPK pathway is a known mechanism involved in the regulation of cell proliferation and apoptosis. scispace.com Specifically, an increase in extracellular glutamate concentration can trigger the p38 MAPK signaling cascade. scispace.com The activation of NF-κB, a key regulator of inflammation, can lead to the release of pro-inflammatory cytokines. nottingham.ac.uk

Table 2: Relative Protein Levels of NF-κB and p38 MAPK in Rat Hippocampus After MSG Treatment This table is interactive. You can sort and filter the data.

ProteinTreatment GroupRelative Protein Level (Normalized to Control)Significance vs. ControlReference
NF-κBMSG~1.8p < 0.05 nih.gov
p38 MAPKMSG~2.0p < 0.05 nih.gov

Cellular Transport Mechanisms of Glutamate and Monosodium Glutamate

The transport of glutamate across cellular membranes is a tightly regulated process mediated by specific transporter proteins. These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.

The primary transporters responsible for glutamate uptake are the Excitatory Amino Acid Transporters (EAATs). researchgate.netnih.gov This family includes several subtypes with distinct tissue distributions and cellular localizations. nih.gov The main transporters discussed in the context of glutamate and MSG are:

EAAC-1 (Excitatory Amino Acid Carrier-1) : This transporter is primarily expressed in neurons. nih.govnih.gov

GLAST-1 (Glutamate-Aspartate Transporter-1) : GLAST-1 is predominantly found in glial cells, particularly astrocytes. nih.govnih.gov

GLT-1 (Glutamate Transporter-1) : GLT-1 is the most abundant glutamate transporter in the brain and is also primarily located in astrocytes. nih.gov

These transporters, EAAC-1, GLAST-1, and GLT-1, are the main carriers for glutamate and aspartate in the small intestine. researchgate.net In a study involving young piglets, oral administration of MSG was found to increase the expression of glutamate transporters in the gastrointestinal tract. researchgate.net

Oxidative Processes and Reactive Oxygen Species Generation in Experimental Models

A significant body of research indicates that exposure to dl-monosodium glutamate can induce oxidative stress in various experimental models. wu.ac.thnih.govembopress.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation. nih.govembopress.org

Studies in rats have shown that MSG administration leads to a significant increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in various tissues, including the brain and testes. frontiersin.orgnih.govresearchgate.net Concurrently, a decrease in the levels and activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and reduced glutathione (GSH), has been observed. frontiersin.orgnih.gov Chronic intake of MSG has also been linked to renal oxidative stress. plos.org

Table 3: Effect of dl-Monosodium Glutamate on Oxidative Stress Markers in Rat Models This table is interactive. You can sort and filter the data.

TissueMarkerEffect of MSG TreatmentSignificance vs. ControlReference
HippocampusMalondialdehyde (MDA)Markedly Increasedp < 0.05 nih.gov
HippocampusNitric Oxide (NO)Markedly Increasedp < 0.05 nih.gov
HippocampusReduced Glutathione (GSH)Decreasedp < 0.05 nih.gov
HippocampusSuperoxide Dismutase (SOD)Decreased Activityp < 0.05 nih.gov
HippocampusGlutathione Peroxidase (GPx)Decreased Activityp < 0.05 nih.gov
TestisMalondialdehyde (MDA)IncreasedNot specified frontiersin.org
TestisNitric Oxide (NO)IncreasedNot specified frontiersin.org
TestisAntioxidantsDecreasedNot specified frontiersin.org
Brain CortexMalondialdehyde (MDA)Significantly Increasedp < 0.01 researchgate.net
Brain CortexReduced Glutathione (GSH)Significantly Decreasedp < 0.05 researchgate.net

Modulation of Antioxidant Systems

Dl-Monosodium glutamate (MSG) has been shown in various research models to modulate the body's antioxidant systems. The administration of MSG has been associated with a decrease in the levels of key antioxidant enzymes. nih.gov Studies on animal models have demonstrated that MSG intake can lead to a reduction in the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). biointerfaceresearch.comnih.gov For instance, research on rats has shown that MSG supplementation resulted in decreased levels of glutathione (GSH), SOD, and CAT in the kidneys. biointerfaceresearch.com Similarly, another study on mice reported a significant decrease in the levels of SOD, CAT, GSH, GPx, and glutathione reductase (GR) in cardiac tissue following oral ingestion of MSG. nih.gov

The depletion of these endogenous antioxidants suggests that MSG can induce oxidative stress by overwhelming the body's capacity to neutralize reactive oxygen species (ROS). biointerfaceresearch.comresearchgate.net The reduction in the antioxidant defense system is a critical factor in the cellular damage observed in some studies. biointerfaceresearch.com For example, a decrease in antioxidant status is considered a counteractive mechanism by tissues to restore their activity. mattioli1885journals.com The depletion in antioxidants like GSH, SOD, and catalase correlates with an increase in lipid peroxidation in various tissues. mattioli1885journals.com Furthermore, some studies suggest that certain natural compounds may counteract these effects by enhancing the expression of antioxidant enzymes. ekb.eg

Table 1: Effect of dl-Monosodium Glutamate on Key Antioxidant Enzymes in Animal Models

Enzyme Effect Observed in Research Models Tissue/Organ Affected References
Superoxide Dismutase (SOD) Decreased activity Kidney, Cardiac Tissue, Brain nih.govbiointerfaceresearch.comnih.gov
Catalase (CAT) Decreased activity Kidney, Cardiac Tissue, Brain nih.govbiointerfaceresearch.comnih.gov
Glutathione Peroxidase (GPx) Decreased activity Cardiac Tissue nih.gov
Glutathione Reductase (GR) Decreased activity Cardiac Tissue nih.gov
Glutathione (GSH) Decreased levels Kidney, Cardiac Tissue, Brain nih.govbiointerfaceresearch.comnih.gov

Lipid Peroxidation as a Biomarker in Research Studies

Lipid peroxidation is a well-established biomarker of oxidative stress, and its measurement is frequently used in research studies investigating the effects of dl-Monosodium glutamate. scirp.org An increase in lipid peroxidation, often quantified by measuring malondialdehyde (MDA) levels, indicates cellular damage caused by reactive oxygen species. nih.gov Several studies have reported a significant elevation in MDA levels in various tissues following MSG administration in animal models. scirp.orgnih.gov For example, research on mice has shown that MSG treatment significantly elevated MDA levels in brain tissue, suggesting increased oxidative stress. scirp.org

This increase in lipid peroxidation is linked to the impairment of cell membranes, as ROS react with polyunsaturated fatty acids. scirp.org The resulting damage can lead to the leakage of cellular components and compromised organ function. scirp.org Studies have demonstrated a correlation between increased lipid peroxidation and a decrease in antioxidant enzyme activities in tissues such as the kidney and heart. biointerfaceresearch.comnih.gov The induction of oxidative stress by MSG through the production of free radicals has been shown to cause peroxidation of membrane biomolecules, which can ultimately lead to cell death. nih.gov

Table 2: Malondialdehyde (MDA) as a Biomarker of Lipid Peroxidation in MSG Research

Research Model Tissue/Organ Studied Finding References
Mice Brain Significant elevation of MDA levels scirp.org
Rats Erythrocytes Significant higher MDA level in 100 mg MSG rats nih.gov
Rats Kidney Increased lipid peroxidation markers (MDA) biointerfaceresearch.com
Mice Cardiac Tissue Significant increase in LPO levels nih.gov

Investigations into Cell Proliferation and Apoptosis in In Vitro and Model Organism Studies

Research has explored the effects of dl-Monosodium glutamate on cell proliferation and apoptosis, the process of programmed cell death, in various in vitro and model organism studies. In some cancer cell lines, MSG has been observed to have a pro-proliferative effect. For instance, a study on colon cancer cell lines (SW620 and SW480) showed a significant increase in the number of viable cells after treatment with MSG. scielo.br This study also reported a significant increase in the expression of genes associated with cellular growth, such as APC and BECN1, under specific conditions. scielo.br Conversely, the expression of the tumor suppressor gene TP53, which can induce apoptosis, was significantly decreased in SW620 cells. scielo.br

In contrast, other studies have indicated that MSG can induce apoptosis in certain cell types. Research on rat thymocytes demonstrated that exposure to MSG resulted in a dose-dependent increase in apoptotic cell death. nih.govresearchgate.net This was accompanied by a downregulation of the anti-apoptotic protein Bcl-2, while the level of the pro-apoptotic protein Bax was not significantly changed. nih.govresearchgate.net The altered Bcl-2/Bax ratio suggests a potential mechanism for MSG-induced apoptosis in these cells. nih.govresearchgate.net In studies using human trophoblast cell lines, high concentrations of MSG led to a dose-dependent reduction in cell viability, although it did not significantly activate apoptosis at all concentrations tested. nih.gov

Metabolic Transformations of Monosodium Glutamate in Non-Human Organisms

In non-human organisms, dl-Monosodium glutamate undergoes several metabolic transformations. Glutamate is absorbed from the gut and is extensively metabolized by enterocytes. mdpi.com A significant portion of dietary glutamate is metabolized in the first pass by the gut. researchgate.net

A primary metabolic fate of glutamate is its conversion to α-ketoglutarate. nih.govencyclopedia.pub This occurs through two main pathways: transamination and deamination. Transamination involves the transfer of an amino group from glutamate to an α-keto acid, a reaction catalyzed by aminotransferases such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.govmdpi.com This process is fundamental in the biosynthesis of other amino acids, with glutamate acting as the amino group donor. foodstandards.govt.nz

Deamination is an oxidative reaction catalyzed by glutamate dehydrogenase, where glutamate is converted to α-ketoglutarate with the release of an ammonium (B1175870) ion. wikipedia.org This reaction is crucial for the disposal of excess nitrogen. wikipedia.org The α-ketoglutarate produced through these pathways can then enter central metabolic cycles. nih.govencyclopedia.pub

The α-ketoglutarate formed from the metabolism of glutamate is a key intermediate of the citric acid cycle (also known as the Krebs cycle). nih.govencyclopedia.pubmdpi.com By entering this cycle, the carbon skeleton of glutamate can be used for energy production. nih.govencyclopedia.pub The citric acid cycle generates energy equivalents like NADH and FADH2, which are subsequently used in the electron transport chain to produce ATP. nih.gov Therefore, an increased intake of glutamate can potentially enhance energy generation. nih.govencyclopedia.pub In research models, the consumption of MSG has been linked to changes in the urinary levels of citric acid cycle intermediates, including citrate, α-ketoglutarate, and succinate. plos.org

Studies in animal models suggest that dl-Monosodium glutamate consumption can influence the gut microbiota and lead to the production of specific metabolites. nih.gov Research on rats has shown that MSG intake is associated with changes in urinary metabolites, including methylamine (B109427) and dimethylamine. nih.govmdpi.com These compounds are known to be derived from the gut microbiota. nih.govmdpi.com The presence of these metabolites in the urine of MSG-treated animals suggests that MSG may alter the composition and metabolic activity of the gut microbial community, particularly those involved in methylamine metabolism. nih.govmdpi.com For instance, MSG-treated rats showed an increase in Firmicutes, a phylum of bacteria associated with the metabolism of trimethylamine (B31210) (TMA), a precursor to methylamine and dimethylamine. nih.gov

Experimental Research Models and Methodological Approaches for Dl Monosodium Glutamate Studies

In Vitro Cellular Systems for Molecular Investigations

In vitro models provide controlled environments to dissect the direct molecular and cellular responses to MSG, free from the systemic complexities of a whole organism.

Human cell lines are instrumental in cancer research and molecular toxicology. Studies on MSG have utilized various lines to understand its potential as a chemopreventive agent and its effects on cancer-related gene expression.

HL-60 Tumor Cells: Research using the human leukemia (HL-60) cell line has shown that monosodium glutamate (B1630785) exhibits a dose-dependent cytotoxic activity, inducing a decrease in tumor cell growth. nih.gov This effect is not solely necrotic; MSG was found to induce internucleosomal DNA fragmentation, a hallmark of apoptosis. nih.gov Furthermore, MSG treatment led to significant methylation of the LINE1 DNA sequence in HL-60 cells, which is considered a molecular marker for chemoprevention. nih.gov The viability of HL-60 cells treated with MSG ranged from 108% to 0% compared to the control, with higher concentrations achieving 50% inhibition (IC50). nih.gov

MCF-7 Cells: In studies involving the MCF-7 breast cancer cell line, monosodium glutamate was investigated for its effects on the expression of cancer-related genes. Research has examined the expression of the Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1) gene and the B-cell lymphoma 2 (BCL-2) gene. One study found that in MCF-7 cells, the BCL-2 gene, which is involved in inhibiting apoptosis, was overexpressed following treatment, suggesting a potential role in unplanned cell proliferation. Conversely, the CYP1A1 gene was found to be expressed less than its normal function in these cancer cells. micropublication.org

MDA-MB-231 Cells: A review of available scientific literature did not yield specific studies focused on the molecular effects of dl-monosodium glutamate on the MDA-MB-231 breast cancer cell line. This cell line is a common model for triple-negative breast cancer, and further research would be necessary to characterize any potential interactions.

Schizosaccharomyces pombe, or fission yeast, is a powerful single-celled eukaryotic model for genetics and cell signaling. However, current research predominantly focuses on the organism's endogenous glutamate metabolism rather than the effects of exogenous MSG application. Studies have identified specific gene mutations, such as in glu2, glu3, and glu4, that lead to a requirement for external glutamate for survival, as these mutations impair the yeast's own metabolic pathways for ammonia (B1221849) assimilation and amino acid synthesis. nih.gov For example, glu4 strains were found to lack the enzyme glutamine:2-oxoglutarate aminotransferase (GOGAT). nih.gov Other research has characterized the biochemical properties of NADP-specific glutamate dehydrogenase and identified mutants defective in this enzyme. ijper.org These studies use glutamate as a supplement to rescue genetic defects, rather than applying MSG to investigate its direct genetic or signaling consequences on wild-type yeast.

Animal Models in Monosodium Glutamate Research

Animal models are essential for studying the systemic, physiological, and developmental effects of MSG in a complex living organism.

Rodents, particularly rats and mice, are the most extensively used models for examining the biochemical and physiological impacts of MSG consumption. These studies have investigated effects on metabolism, neurological function, and organ integrity.

Biochemical Effects: In male albino mice, the combined administration of MSG and aspartame (B1666099) was found to significantly decrease the levels of the neurotransmitters dopamine (B1211576) and serotonin (B10506) in the forebrain. mdpi.com This combination also induced oxidative stress, evidenced by an increase in lipid peroxides and a decrease in total glutathione (B108866) (GSH). mdpi.com In Wistar rats, MSG administration has been associated with increased levels of malondialdehyde (MDA), an indicator of oxidative stress, in the brain, kidneys, and liver. nih.gov Other studies in rats have shown that MSG can influence serum parameters, with significant differences observed in serum calcium, zinc, and retinol (B82714) levels compared to control groups. researchgate.net

Physiological Effects: Research in mice has linked MSG consumption to higher body mass gains and increased feed consumption, leading to obesity. semanticscholar.org Histological studies on Wistar rats have revealed MSG-induced changes in liver architecture, including dilatation of the central vein and cyto-architectural distortions of hepatocytes. Similar investigations showed that MSG can cause degenerative and atrophic changes in the ovaries of adult Wistar rats.

ModelFindingBiochemical/Physiological ParameterReference
MiceDisrupted cognitive responses and memory.Behavioral Tests (Shuttle Box, Water Maze) mdpi.com
MiceDecreased brain neurotransmitter levels (when combined with aspartame).Dopamine, Serotonin mdpi.com
MiceInduced oxidative stress in the brain (when combined with aspartame).Increased Lipid Peroxides, Decreased Glutathione (GSH) mdpi.com
RatsInduced oxidative stress in various organs.Increased Malondialdehyde (MDA) nih.gov
RatsAltered serum micronutrient levels.Increased Calcium, Zinc, Retinol researchgate.net
RatsHistological changes in the liver.Dilatation of central vein, hepatocyte distortion
RatsHistological changes in the ovaries.Cellular hypertrophy, degenerative changes

The chick embryo is a classical model in developmental biology and toxicology due to its accessibility and amenability to direct experimental manipulation. Studies on MSG have yielded varied results regarding its developmental effects.

Congenital Malformations and Growth Retardation: One study found that injecting chick embryos with MSG before incubation resulted in congenital malformations such as growth retardation, subcutaneous bleeding, abdominal hernia, brain deformation, monophthalmia (having only one eye), and beak malformation. The same study noted a significant decrease in neck and beak length in treated embryos. Histological analysis of the liver in these embryos revealed reduced cell density, dilation of venous canals, fibrosis, and hemorrhage.

Neurological and Ocular Development: More targeted research has shown that MSG administration can adversely affect the development of the cerebellum and the eye. In the cerebellum, MSG-treated embryos exhibited a reduction in the number of Purkinje cells, irregular cell organization, and a decrease in the thickness of granular layers. In the eye, MSG was found to decrease corneal thickness, total retinal thickness, and the number of ganglion cells, along with causing degenerative changes like vacuolar degeneration.

Contrasting Findings: In contrast, an earlier study reported that the administration of MSG to chick embryos at 24 hours of incubation did not produce gross developmental defects or influence growth by 72 hours. This highlights the importance of methodological differences, such as the timing and method of administration, in developmental studies.

ParameterObserved EffectReference
Gross MorphologyGrowth retardation, abdominal hernia, brain/beak deformation, monophthalmia.
Gross MorphologyNo obvious toxic or teratogenic effects observed at 72 hours.
Growth MetricsSignificant decrease in neck and beak length.
Liver HistologyReduced cell density, dilation of venous canals, fibrosis, steatosis.
Cerebellum DevelopmentReduced Purkinje cell number, decreased granular layer thickness.
Eye DevelopmentDecreased corneal and retinal thickness, reduced ganglion cell number.

The fruit fly, Drosophila melanogaster, is a versatile genetic model used to assess a wide range of biological effects, including toxicity, genotoxicity, and impacts on lifespan.

Toxicity and Genotoxicity: Studies have shown that medium concentrations of MSG corresponding to the human acceptable daily intake (ADI) were not toxic or genotoxic to Drosophila. At these levels, MSG did not have a significant mutational effect in the Somatic Mutation and Recombination Test (SMART). However, higher concentrations resulted in a significant decrease in survival, although the lethal dose 50 (LD50) was not reached.

Lifespan and Health Span: Continuous long-term exposure to MSG was found to reduce the lifespan of flies by up to 23%. Conversely, another study reported that concentrations corresponding to the human ADI were safe for lifespan parameters and even increased the health span expectancy by 32%. The highest concentration tested (60 mg/mL) significantly decreased longevity.

Cellular and Biochemical Effects: Research indicates that MSG consumption can increase reactive oxygen and nitrogen species and elevate the activities of antioxidant enzymes like catalase and glutathione S-transferase in Drosophila. Another study, however, found no significant changes in hydrogen peroxide scavenging activity at low MSG concentrations. MSG has also been hypothesized to increase pain sensitivity (nociception) in Drosophila larvae, potentially through the overexcitation of nerve cells via glutamate receptors.

ParameterFindingReference
ToxicityNon-toxic at ADI concentrations; decreased survival at higher concentrations.
GenotoxicityNon-genotoxic at ADI concentrations in the SMART assay.
LifespanReduced by up to 23% with continuous exposure.
LifespanNo significant effect at low to medium concentrations; decreased at very high concentrations.
Health SpanIncreased health span expectancy by 32% at ADI concentration.
Oxidative StressIncreased reactive oxygen species and antioxidant enzyme activity (Catalase, GST).
NociceptionHypothesized to increase pain sensitivity.

Computational and Molecular Docking Approaches in Interaction Studies

Computational methods, particularly molecular docking, have become instrumental in elucidating the molecular interactions of dl-Monosodium glutamate with its biological targets. These in-silico techniques provide valuable insights into the binding affinities and specific interactions that govern the compound's biological activity, offering a predictive framework for understanding its physiological roles.

Prediction of Ligand-Protein Interactions

Molecular docking simulations are a cornerstone in predicting how dl-Monosodium glutamate (in its active form, glutamate) binds to various protein receptors. These studies calculate the preferred orientation of the glutamate molecule when bound to a receptor to form a stable complex. The strength of this interaction is often quantified by a docking score, which represents the binding energy of the ligand-protein complex.

One of the primary areas of investigation has been the interaction of monosodium glutamate (MSG) with taste receptors, specifically the T1R1/T1R3 heterodimer, which is responsible for the umami taste. Molecular docking studies have revealed the specific binding modes of glutamate within the Venus flytrap domain of the T1R1 subunit. Research has shown that the addition of MSG can induce conformational changes in the receptor, such as enlarging the binding cavity of the T1R3 subunit from 534.125 ų to 1135.75 ų. nih.gov This alteration facilitates the binding of other molecules, like umami peptides, leading to a synergistic enhancement of the umami taste. nih.govresearchgate.net The docking energy for the interaction between small peptides and T1R3 in the presence of MSG has been calculated to be as low as -77.2295 kcal/mol, with a docking interaction energy of -60.7146 kcal/mol. nih.govresearchgate.net Key amino acid residues that play a critical role in forming hydrogen bonds with these peptides in the presence of MSG include Glu-429, Gln-302, Gly-304, Try-107, and His-364. nih.govresearchgate.net

Beyond taste perception, computational studies have explored the neuroprotective potential of MSG by examining its interactions with various glutamate receptors in the central nervous system. In-silico analyses have identified potential targets such as the Ionotropic Glutamate NMDA 2A Receptor and Metabotropic Glutamate Receptors 1b and 4r. ijpp.org.in Docking simulations of glutamic acid with these receptors have yielded significant binding scores, indicating stable interactions. For instance, the docking score with the ionotropic NMDA 2A protein target was found to be -6.0 kcal/mol, involving five hydrogen bonds with the amino acid residues SER A:173, ARG A:121, THR A:116, HIS A:88, and THR A:174. ijpp.org.in Similarly, the interaction with the Metabotropic 1B protein target showed a docking score of -4.5 kcal/mol, with six hydrogen bonds to SER A:165, SER A:189, SER B:166, ASP B:208, THR B:188, and ASN B:235. ijpp.org.in

The following table summarizes the key findings from molecular docking studies on the interaction of glutamate (from MSG) with various protein targets.

Target ProteinPredicted Docking Score (kcal/mol)Key Interacting Amino Acid Residues
Ionotropic Glutamate NMDA 2A Receptor-6.0SER A:173, ARG A:121, THR A:116, HIS A:88, THR A:174
Metabotropic Glutamate 1b Receptor-4.5SER A:165, SER A:189, SER B:166, ASP B:208, THR B:188, ASN B:235
Taste Receptor T1R3 (with umami peptides)-77.2295Glu-429, Gln-302, Gly-304, Try-107, His-364

These predictive models are crucial for understanding the molecular basis of dl-Monosodium glutamate's effects and for guiding further experimental research into its physiological functions and potential therapeutic applications.

Network Pharmacology for Molecular Target Identification

Network pharmacology is an emerging computational approach that aims to understand drug action and identify molecular targets from a systems-level perspective. This methodology constructs and analyzes biological networks to explore the complex interactions between drugs, proteins, and diseases. It is particularly useful for identifying the multiple targets of a compound and elucidating the pathways through which it exerts its effects.

While molecular docking studies have provided valuable insights into the direct interactions of dl-Monosodium glutamate with specific receptors, dedicated network pharmacology studies focusing specifically on this compound are not yet widely available in the scientific literature. However, the principles of network pharmacology offer a promising avenue for future research to comprehensively map the molecular targets of dl-Monosodium glutamate.

A typical network pharmacology workflow for dl-Monosodium glutamate would involve the following steps:

Compound Target Prediction: Identifying potential protein targets of glutamate through various databases and prediction tools.

Disease-Associated Gene Collection: Gathering genes known to be associated with physiological or pathological conditions of interest.

Protein-Protein Interaction (PPI) Network Construction: Building a network that illustrates the interactions between the predicted targets of glutamate and the disease-associated genes.

Network Analysis and Target Identification: Analyzing the network to identify key proteins and pathways that are significantly modulated by the compound.

This approach has the potential to uncover novel targets and mechanisms of action for dl-Monosodium glutamate beyond its well-established role in taste and neurotransmission. By integrating data from genomics, proteomics, and bioinformatics, network pharmacology could provide a more holistic understanding of the compound's biological effects and its potential implications for human health.

Future Directions in Dl Monosodium Glutamate Academic Research

Elucidation of Specific Stereoisomeric Biological Activities beyond L-Glutamate

While l-glutamate's functions are well-documented, the biological significance of d-glutamate is an emerging field of study. D-amino acids, including d-glutamate, are known to be key constituents of peptidoglycan in bacterial cell walls. frontiersin.org The enzyme glutamate (B1630785) racemase catalyzes the reversible stereoisomerization between l-glutamate and d-glutamate. nih.govnih.gov This process is crucial for bacterial survival and presents a potential target for novel antimicrobial therapies. nih.gov

In more complex organisms, d-amino acids are being recognized for their roles in signaling and as potential biomarkers for disease. frontiersin.orgnih.gov For instance, d-serine, another d-amino acid, acts as a potent co-agonist of the N-methyl-D-aspartate (NMDA) glutamate receptor in the mammalian brain. nih.gov Research is now beginning to uncover the specific lineage-dependent recruitment and functions of d-glutamate and d-aspartate in early-branching metazoans, suggesting a deep evolutionary history of d-amino acid signaling. biorxiv.org Future investigations will likely focus on identifying and characterizing receptors and transporters specific to d-glutamate, which could reveal novel physiological and pathological pathways.

Table 1: Comparison of L-Glutamate and D-Glutamate Biological Roles

FeatureL-GlutamateD-Glutamate
Primary Role in Mammals Excitatory neurotransmitter, metabolic intermediateLess understood, potential neuromodulator and biomarker
Role in Bacteria Metabolic precursorEssential component of peptidoglycan cell wall
Key Enzyme Glutamate dehydrogenase, glutamine synthetaseGlutamate racemase
Receptor Interactions Binds to various ionotropic and metabotropic glutamate receptorsPotentially interacts with specific, yet to be fully identified, receptors

Advanced Spectroscopic and Structural Biology Characterization of Interactions

Understanding the interaction of glutamate stereoisomers with their biological targets at a molecular level is crucial. Advanced spectroscopic techniques and structural biology methods are providing unprecedented insights into these interactions. Techniques like Fourier transform infrared (FTIR) difference spectroscopy can characterize dynamic structural changes during enzymatic catalysis, including alterations in molecular interactions and bonding. royalsocietypublishing.org

X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the structures of glutamate receptors. biorxiv.orgresearchgate.netnih.govpnas.org These studies show that ionotropic glutamate receptors (iGluRs) are tetrameric assemblies with a modular architecture, including an extracellular ligand-binding domain (LBD) that resembles a clamshell. biorxiv.orgresearchgate.netresearchgate.net The binding of l-glutamate to the LBD induces a conformational change that opens the ion channel. biorxiv.org Future research will likely employ these techniques to study the binding of d-glutamate and other glutamate analogs to these receptors, potentially revealing subtle differences in binding modes and functional consequences. Furthermore, methods like optical trapping Raman spectroscopy are being developed to analyze glutamate molecules at the single-molecule level, which could be used to study their encapsulation and release from vesicles. acs.org

Development of Novel Analytical Probes for In Situ Investigations

To study the dynamic processes of glutamate signaling and metabolism in real-time and within living organisms, the development of novel analytical probes is essential. Electrochemical biosensors, often based on the enzyme glutamate oxidase, are being miniaturized and refined to offer high sensitivity and temporal resolution for in vivo monitoring of glutamate. researchgate.netmdpi.com These probes can detect real-time changes in glutamate concentrations in the brain, which is critical for understanding neurological function and disease. nih.gov

Recent advancements include the development of flexible, miniaturized probes inspired by biofuel cells and multifunctional probes capable of simultaneously detecting glutamate and other neurotransmitters like GABA. mdpi.comnih.govnih.govfrontiersin.org These probes often utilize enzymes like glutamate oxidase, which converts glutamate into an electrochemically detectable substance like hydrogen peroxide. researchgate.netmdpi.comnih.gov Future directions in this area will focus on improving the selectivity, stability, and biocompatibility of these probes, as well as developing probes that can differentiate between l- and d-glutamate in situ.

Table 2: Characteristics of Advanced Glutamate Probes

Probe TypePrincipleKey Features
Enzyme-Based Biosensors Amperometric detection of H₂O₂ produced by glutamate oxidaseHigh sensitivity, real-time monitoring
Biofuel Cell-Inspired Probes Direct oxidation of glutamateMiniaturized, flexible
Multifunctional Microarrays Simultaneous detection of multiple neurotransmittersSystem-level analysis of neurochemical dynamics

Deepening Understanding of Cellular Homeostasis and Stress Responses in Model Organisms

Model organisms play a crucial role in understanding the systemic effects of glutamate and its analogs. Studies in organisms ranging from bacteria to rodents have illuminated the importance of glutamate homeostasis for cellular function and survival. In bacteria, glutamate metabolism is central to acid stress responses through the glutamate decarboxylase (GAD) system, which consumes protons in the conversion of glutamate to γ-aminobutyrate (GABA). researchgate.net

Mechanistic Insights into Metabolic Intermediates in Diverse Biological Systems

Glutamate is a central hub in cellular metabolism, linking amino acid and carbohydrate metabolism. scielo.brscielo.brnih.gov It can be synthesized from α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, and can, in turn, be converted back to α-ketoglutarate by glutamate dehydrogenase. cellsignal.commdpi.com This bidirectional conversion is vital for energy production, nitrogen transport, and the synthesis of other amino acids and metabolites. scielo.brscielo.br

In various biological systems, from bacteria to mammals, the metabolic fate of glutamate is intricately regulated. smpdb.causp.brnih.gov For instance, in some bacteria, glutamate can be converted to γ-aminobutyrate (GABA), which can then be metabolized to succinate, another TCA cycle intermediate. researchgate.netmdpi.com In yeast, metabolites of yeast culture, including l-glutamate, have been shown to influence rumen function by affecting metabolic pathways. nih.gov Future research will focus on tracing the metabolic pathways of both l- and d-glutamate using stable isotope labeling and advanced mass spectrometry techniques. This will provide a more comprehensive understanding of how these stereoisomers are metabolized in different organisms and tissues and how their metabolic intermediates contribute to various physiological and pathological processes. cellsignal.com

Q & A

Basic: What analytical methods are commonly used to quantify dl-monosodium glutamate in complex matrices, and what are their methodological limitations?

Answer:
Common methods include potentiometric biosensors (e.g., glutamate oxidase-based electrodes) , high-performance thin-layer chromatography (HPTLC) , and automated flow-injection analysis (FIA) systems with immobilized glutamate dehydrogenase . Each method has trade-offs:

  • Potentiometric biosensors offer real-time analysis but require calibration against standard solutions and may suffer from enzyme degradation .
  • HPTLC provides high specificity but demands rigorous sample pretreatment to avoid interference from amino acids like aspartate .
  • FIA systems enable high-throughput analysis but involve complex optimization of flow rates and enzyme stability .
    Key reference: Yılmaz & Karakus (2011) detail biosensor construction for glutamate quantification in real samples .

Advanced: How can researchers design in vitro experiments to investigate dl-MSG's interaction with glutamate receptors (e.g., NMDA, AMPA) while controlling for confounding factors?

Answer:

  • Experimental design: Use primary neuronal cultures or HEK293 cells transfected with glutamate receptor subunits .
  • Controls: Include competitive antagonists (e.g., AP5 for NMDA receptors) and buffer solutions without dl-MSG to isolate receptor-specific responses.
  • Quantification: Pair calcium imaging (for receptor activation kinetics) with patch-clamp electrophysiology to validate ion flux .
  • Pitfalls: Ensure pH stability (dl-MSG solutions can alter extracellular pH) and account for endogenous glutamate secretion in neuronal models .
    Key reference: Burger & Velardo (2019) outline protocols for glutamate receptor functional assays .

Basic: What are the established protocols for synthesizing and characterizing high-purity dl-MSG in laboratory settings?

Answer:

  • Synthesis: Neutralize L-glutamic acid with sodium hydroxide under controlled pH (6.8–7.2), followed by crystallization from aqueous ethanol .
  • Characterization: Validate purity via HPLC (retention time comparison) and FTIR (carboxylate peak at ~1,580 cm⁻¹) .
  • Critical step: Monitor residual solvents (e.g., ethanol) using gas chromatography to ensure compliance with pharmacopeial standards .
    Key reference: Synthesis protocols are detailed in high-purity reagent catalogs (e.g., FD 47006375) .

Advanced: How can conflicting epidemiological data on dl-MSG's neurotoxic potential be resolved through improved study design?

Answer:

  • Bias mitigation: Avoid recruiting subjects with pre-reported sensitivities; use double-blind, crossover designs with placebo controls .
  • Dosage standardization: Administer dl-MSG in physiologically relevant doses (e.g., 0.5–3.0 g/day) rather than extreme bolus doses .
  • Biomarker integration: Measure serum glutamate levels and correlate with neuroinflammatory markers (e.g., GFAP) to bridge clinical and molecular data .
  • Data contradiction analysis: Apply meta-analytical tools to account for heterogeneity in study populations and exposure assessments .
    Key reference: Thithu et al. (2013) critique methodological flaws in historical epidemiological studies .

Basic: What safety protocols are essential for handling dl-MSG in laboratory environments?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, goggles, and N95 masks to prevent inhalation of fine particles .
  • Ventilation: Conduct experiments in fume hoods to minimize aerosol formation .
  • Spill management: Collect spills with absorbent materials (e.g., vermiculite) and dispose as non-hazardous waste .
    Key reference: Thermo Fisher’s SDS outlines handling and storage guidelines .

Advanced: What methodological approaches are used to assess dl-MSG's role in modulating synaptic plasticity in vivo?

Answer:

  • Animal models: Employ knockout mice lacking glutamate transporters (e.g., GLT-1) to study dl-MSG-induced excitotoxicity .
  • Imaging: Utilize two-photon microscopy to track dendritic spine dynamics in cortical neurons after chronic dl-MSG exposure .
  • Behavioral assays: Pair with Morris water maze tests to evaluate cognitive effects .
  • Limitations: Control for dietary glutamate intake and stress-induced plasticity confounders .
    Key reference: Gaitonde (1974) details neurochemical isolation methods for glutamate analysis .

Basic: How can dl-MSG be utilized as a reagent in non-food applications, such as analytical chemistry?

Answer:

  • Copper(II) quantification: Exploit dl-MSG’s chelation with Cu²⁺ to form a blue complex (λmax = 620 nm) for photometric assays .
  • Protocol: Mix dl-MSG (0.1 M) with ore samples in acetate buffer (pH 4.5), and measure absorbance after 10 minutes .
  • Interference: Mask Fe³⁺ with EDTA to prevent false positives .
    Key reference: Mineralogia (2012) evaluates dl-MSG’s efficacy in geological sample analysis .

Advanced: What computational models predict dl-MSG's pharmacokinetics, and how are they validated experimentally?

Answer:

  • Models: Compartmental pharmacokinetic models simulate glutamate clearance rates in the liver and brain .
  • Parameters: Input variables include glomerular filtration rate, glutamate dehydrogenase activity, and blood-brain barrier permeability .
  • Validation: Compare model outputs with microdialysis data from rodent plasma and cerebrospinal fluid .
    Key reference: Bera et al. (2017) review computational and experimental validation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.